molecular formula C16H13NO2 B1289063 6-(benzyloxy)-1H-indole-3-carbaldehyde CAS No. 92855-64-6

6-(benzyloxy)-1H-indole-3-carbaldehyde

Cat. No. B1289063
CAS RN: 92855-64-6
M. Wt: 251.28 g/mol
InChI Key: UUKFCVCTRWNXBI-UHFFFAOYSA-N
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Description

6-(benzyloxy)-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 92855-64-6 . It has a molecular weight of 251.28 . The IUPAC name for this compound is 6-(benzyloxy)-1H-indole-3-carbaldehyde .


Synthesis Analysis

The synthesis of compounds similar to 6-(benzyloxy)-1H-indole-3-carbaldehyde has been reported in the literature . For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(benzyloxy)-1H-indole-3-carbaldehyde include its molecular weight (251.28) and its IUPAC name . More specific properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis of Bioactive Materials

6-Benzyloxyindole-3-carbaldehyde is utilized in the synthesis of indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions. These derivatives are potential bioactive materials, showing promise in various biological activities. The copper-catalyzed reaction with dihalides forms compounds that can be used to functionalize polymers like gelatin, introducing Schiff base functionality within the polymer matrix .

Multicomponent Reactions (MCRs)

This compound plays a crucial role in MCRs, which are sustainable strategies to create complex molecules from simple starting materials. MCRs are high-yielding and time-efficient, making them valuable in medicinal and pharmaceutical chemistry. 6-Benzyloxyindole-3-carbaldehyde derivatives are essential precursors for generating biologically active structures .

Antibacterial Applications

The stability of the indole nucleus in 6-Benzyloxyindole-3-carbaldehyde results in properties like antibacterial activity. It has been studied for its ability to form Schiff bases and their complexes, which can enhance the antibacterial potency of the resulting product .

Antiviral Properties

Indole derivatives, including 6-Benzyloxyindole-3-carbaldehyde, have shown antiviral activities. They are part of the synthesis of compounds that could potentially be used in treatments against various viral infections .

Antifungal and Antioxidant Activities

The compound’s derivatives exhibit antifungal and antioxidant activities, making them candidates for the development of new antifungal agents and antioxidants .

Anticancer Research

6-Benzyloxyindole-3-carbaldehyde is involved in the synthesis of molecules with anticancer properties. Its derivatives are used to create scaffolds for pharmaceutically interesting compounds that may inhibit cancer cell growth .

Anti-inflammatory and Antimicrobial Uses

The indole nucleus is known for its anti-inflammatory and antimicrobial activities. Derivatives of 6-Benzyloxyindole-3-carbaldehyde could be used to enhance these properties in new therapeutic agents .

Plant Pathogen Defense

In the field of plant sciences, derivatives of 6-Benzyloxyindole-3-carbaldehyde play a role in pathogen defense in cruciferous plants. They are synthesized from tryptophan and are involved in the production of phytoalexins and other indolic secondary metabolites .

Safety and Hazards

The safety data sheet for a related compound, benzyl chloride, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Mechanism of Action

Biochemical Pathways:

Indole compounds often participate in diverse biochemical pathways. In the case of 6-BENZYLOXYINDOLE-3-CARBALDEHYDE, it likely intersects with tryptophan metabolism and indole derivatives biosynthesis. These pathways involve enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 . Understanding these pathways can provide insights into its effects on cellular processes.

Action Environment:

Environmental factors play a significant role in the compound’s efficacy and stability:

Its intricate interactions within cells and the environment remain captivating subjects for scientific exploration . 🌱🔬

properties

IUPAC Name

6-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFCVCTRWNXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621502
Record name 6-(Benzyloxy)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92855-64-6
Record name 6-(Benzyloxy)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(benzyloxy)-1H-indole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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